3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid
Description
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) and a carboxylic acid (-COOH) group at the 3-position of the five-membered ring. For instance, pyrrolidine-3-carboxylic acid (β-proline) is a well-known chiral catalyst in enantioselective reactions , and modifications such as hydroxymethyl or methyl substituents significantly influence reactivity and biological activity .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-4-6(5(9)10)1-2-7-3-6/h7-8H,1-4H2,(H,9,10) |
InChI Key |
MBTICTHJXGKWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
One of the most prominent methods involves enzymatic enantioselective hydrolysis of racemic pyrrolidinone intermediates, which allows for high enantiomeric excess (ee) without chromatographic purification. This process is particularly advantageous for large-scale synthesis due to its simplicity, cost-effectiveness, and environmental friendliness.
Process Details
- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone compounds of formula (II), where substituents R' and R2 are varied to introduce desired functional groups.
- Enzymes: Lipases or other hydrolases are employed to selectively hydrolyze one enantiomer, producing optically active (3R,4R)- or (3S,4S)-pyrrolidine derivatives.
- Reaction Conditions: Typically performed in aqueous buffer systems at mild temperatures (20–40°C), with pH optimized for enzyme activity.
- Outcome: High yield (often >90%) and enantiomeric excess (>99%), with no need for chromatographic separation.
Research Findings
A patent (CA2568836C) describes an improved process where enzyme-catalyzed hydrolysis yields the desired enantiomer directly, simplifying purification and reducing costs. The process involves fewer steps compared to traditional chemical resolutions and avoids the use of achiral starting materials, thus enhancing stereoselectivity.
Data Table: Enzymatic Hydrolysis Efficiency
| Step | Enzyme | Substrate | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | Lipase from Candida antarctica | Racemic pyrrolidinone | 92 | >99 | No chromatography needed |
Chemical Synthesis via Asymmetric Catalysis
Overview
Chemical asymmetric synthesis, particularly using chiral catalysts, provides an alternative route to enantiomerically pure compounds. These methods often involve the asymmetric hydrogenation or Michael addition to precursor molecules.
Key Methods
- Asymmetric Hydrogenation: Catalysts such as chiral rhodium or ruthenium complexes are used to reduce pyrrolidinone derivatives selectively.
- Organocatalytic Approaches: Organocatalysts like chiral amines or phosphines facilitate stereoselective transformations with high yields.
Example
A study reports the use of a chiral Rh-BINAP catalyst to hydrogenate a pyrrolidinone precursor, achieving yields over 95% and enantiomeric excesses exceeding 98%. This method is scalable and suitable for industrial production.
Data Table: Asymmetric Hydrogenation
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Conditions |
|---|---|---|---|---|
| Rh-BINAP | Pyrrolidinone derivative | 96 | 98 | 25 atm H2, 0°C, 24 h |
Synthesis from Protected Amino Acid Derivatives
Overview
Another robust approach involves starting from protected amino acids, such as pyrrolidine-3-carboxylic acid derivatives, which are cyclized and functionalized to introduce the hydroxymethyl group at the 3-position.
Synthetic Route
Notable Advancements
Patents (e.g., US8344161B2) describe enantioselective hydrogenation or chiral auxiliary-based methods to obtain high-purity products, with yields typically above 85% and enantiomeric excesses over 97%.
Data Table: Protected Amino Acid Route
| Step | Reagents | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|
| Cyclization | DCC, DMAP | 88 | N/A | High purity intermediates |
| Hydroxymethylation | Formaldehyde | 85 | 97 | Mild conditions |
Industrial-Scale Synthesis and Purification Strategies
Large-Scale Production
- Flow Microreactor Systems: These enable continuous synthesis with improved control over reaction parameters, leading to consistent high yields and purity.
- Avoidance of Chromatography: Enzymatic and asymmetric catalytic methods minimize or eliminate the need for chromatographic purification, significantly reducing costs.
Example
Patent US8344161B2 details a process involving enantioselective hydrogenation under continuous flow conditions, achieving high enantiomeric purity (>99%) and yields (>90%) on a kilogram scale.
Summary of Key Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Enantiomeric Excess |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Environmentally friendly, high selectivity, scalable | Limited substrate scope | >90% | >99% |
| Asymmetric Catalysis | High stereocontrol, scalable | Requires expensive catalysts | >95% | >98% |
| Protected Amino Acid Route | Well-established, high purity | Multi-step, potential for lower overall yield | 85–90% | >97% |
| Industrial Flow Synthesis | Continuous, cost-effective | Equipment-intensive | >90% | >99% |
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of pyrrolidine-3,3-dicarboxylic acid.
Reduction: Formation of 3-(Hydroxymethyl)pyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized as a polymer stabilizer and solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxymethyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Key Observations :
- Hydroxymethyl vs.
- Ring Size : Hexahydropyridazine-3-carboxylic acid (six-membered ring) exhibits different conformational flexibility compared to pyrrolidine derivatives, impacting its applications in peptide synthesis .
Endothelin Receptor Antagonists
- ABT-627 (A-147627) : A pyrrolidine-3-carboxylic acid derivative with an N,N-dialkylacetamide side chain shows high ETA receptor selectivity. Replacing acetamide with sulfonamide groups (e.g., N-n-propyl/S-alkyl chains) balances ETA/ETB affinity, demonstrating the impact of side-chain modifications on receptor specificity .
Antimicrobial Agents
- Hydrazone Derivatives: Pyrrolidine-3-carboxylic acid derivatives with naphthoquinone moieties exhibit antifungal activity. The hydroxymethyl group may influence redox properties or binding to microbial targets .
Biological Activity
3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid (also known as hydroxymethyl pyrrolidine carboxylic acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a hydroxymethyl group and a carboxylic acid functional group, contributing to its solubility and bioactivity. Its molecular formula is CHNO, with a molecular weight of approximately 145.16 g/mol. The presence of the hydroxymethyl group enhances the compound's interaction with biological targets through hydrogen bonding and electrostatic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various cellular processes. Key mechanisms include:
- Enzyme Modulation : The compound can modulate enzyme activities by interacting with active sites, as seen in studies involving inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, where structural analogs demonstrated potent inhibitory effects .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells against oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have shown that it exhibits antimicrobial activity, particularly against strains of bacteria responsible for infections.
Antimicrobial Activity
The compound has been evaluated for its ability to inhibit the growth of various pathogens. A notable study highlighted its effectiveness against Mycobacterium tuberculosis, where derivatives were found to significantly reduce bacterial viability .
Neuroprotective Potential
Studies have indicated that this compound may offer neuroprotective benefits, with potential applications in treating conditions such as Alzheimer's disease. The compound's ability to mitigate oxidative damage in neuronal cells has been documented, making it a candidate for further research in neuropharmacology.
Anticancer Properties
Recent investigations into its cytotoxic effects on cancer cell lines have shown promising results. For instance, certain derivatives demonstrated significant inhibition of cell viability in ovarian cancer models, indicating potential as an anticancer agent .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Hydroxymethyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of acyclic precursors (e.g., γ-amino alcohols) under acidic/basic conditions. For example, a multi-step approach may include:
Ring formation : Cyclization of 4-hydroxy-2-aminopentanoic acid derivatives using HCl as a catalyst .
Functionalization : Introduction of hydroxymethyl groups via nucleophilic substitution or oxidation-reduction sequences.
Purification : Recrystallization in ethanol/water mixtures or chromatography (HPLC) to isolate enantiomers .
- Optimization : Control temperature (25–80°C), solvent polarity (DMF/THF), and catalyst loading (e.g., Pd/C for hydrogenation) to minimize side products .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm stereochemistry via coupling constants (e.g., vicinal coupling in pyrrolidine rings) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally related proline analogs .
- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMSO) for stock solutions, diluted in PBS (pH 7.4) to avoid precipitation .
- Derivatization : Convert the carboxylic acid to a methyl ester to enhance membrane permeability for cellular studies .
Advanced Research Questions
Q. What role does stereochemistry play in modulating the compound’s biological activity, and how can enantiomers be selectively synthesized?
- Methodological Answer :
- Stereochemical Impact : The (3R,3S) configuration influences binding to enzymes (e.g., proline dehydrogenases) or receptors. For example, (3R)-enantiomers show higher affinity in kinase inhibition assays .
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases to isolate enantiomers .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Employ AutoDock Vina to simulate binding to protein active sites (e.g., proline-rich regions of kinases).
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps for hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. HeLa).
- Meta-Analysis : Compare IC values from peer-reviewed studies using statistical tools (e.g., ANOVA) to identify outliers .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
